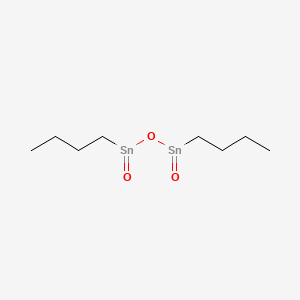
2-Anthraquinonesulfonic acid, 1-amino-4-((p-hydroxyphenyl)amino)-, sodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Anthraquinonesulfonic acid, 1-amino-4-((p-hydroxyphenyl)amino)-, sodium salt: is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure, which includes an anthraquinone core, a sulfonic acid group, and an amino group substituted with a p-hydroxyphenyl group. The sodium salt form enhances its solubility in water, making it more versatile for different applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Anthraquinonesulfonic acid, 1-amino-4-((p-hydroxyphenyl)amino)-, sodium salt typically involves multiple steps:
Nitration of Anthraquinone: Anthraquinone is first nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups.
Reduction: The nitro groups are then reduced to amino groups using reducing agents such as iron powder in the presence of hydrochloric acid.
Sulfonation: The resulting aminoanthraquinone is sulfonated using fuming sulfuric acid to introduce the sulfonic acid group.
Coupling Reaction: The sulfonated aminoanthraquinone is then coupled with p-hydroxyaniline in the presence of a coupling agent like sodium nitrite to form the final product.
Neutralization: The final product is neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
In industrial settings, the production of this compound follows similar steps but on a larger scale. The processes are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and hydroxyphenyl groups.
Reduction: Reduction reactions can occur at the quinone core, converting it to hydroquinone derivatives.
Substitution: The sulfonic acid and amino groups can participate in substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as diazonium salts and halogenating agents are employed.
Major Products
Oxidation: Products include quinone derivatives and sulfonic acid derivatives.
Reduction: Products include hydroquinone derivatives.
Substitution: Various substituted anthraquinone derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a precursor for synthesizing dyes and pigments. Its unique structure allows for the creation of vibrant and stable colors.
Biology
In biological research, it is used as a staining agent for microscopy, helping to visualize cellular components.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry
In the industrial sector, it is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.
作用機序
The mechanism of action of 2-Anthraquinonesulfonic acid, 1-amino-4-((p-hydroxyphenyl)amino)-, sodium salt involves its interaction with various molecular targets. The sulfonic acid group enhances its solubility, allowing it to penetrate biological membranes. The amino and hydroxyphenyl groups can form hydrogen bonds and interact with enzymes and receptors, modulating their activity. The quinone core can participate in redox reactions, influencing cellular oxidative stress pathways.
類似化合物との比較
Similar Compounds
1-Amino-4-hydroxyanthraquinone: Lacks the sulfonic acid group, making it less soluble in water.
2-Anthraquinonesulfonic acid, 1-amino-4-((p-methoxyphenyl)amino)-, sodium salt: Contains a methoxy group instead of a hydroxy group, altering its reactivity and solubility.
2-Anthraquinonesulfonic acid, 1-amino-4-((p-chlorophenyl)amino)-, sodium salt: Contains a chloro group, which affects its electronic properties and reactivity.
Uniqueness
The presence of the sulfonic acid group in 2-Anthraquinonesulfonic acid, 1-amino-4-((p-hydroxyphenyl)amino)-, sodium salt enhances its solubility and reactivity, making it more versatile for various applications. The hydroxyphenyl group provides additional sites for hydrogen bonding and interactions with biological molecules, increasing its potential for therapeutic applications.
特性
| 50314-37-9 | |
分子式 |
C20H13N2NaO6S |
分子量 |
432.4 g/mol |
IUPAC名 |
sodium;1-amino-4-(4-hydroxyanilino)-9,10-dioxoanthracene-2-sulfonate |
InChI |
InChI=1S/C20H14N2O6S.Na/c21-18-15(29(26,27)28)9-14(22-10-5-7-11(23)8-6-10)16-17(18)20(25)13-4-2-1-3-12(13)19(16)24;/h1-9,22-23H,21H2,(H,26,27,28);/q;+1/p-1 |
InChIキー |
VLZVLXBAUVQEKH-UHFFFAOYSA-M |
正規SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC=C(C=C4)O)S(=O)(=O)[O-])N.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[(2-Hydroxy-4-nitrobenzylidene)amino]-3-nitroguanidine](/img/structure/B13752242.png)

